molecular formula C11H15Cl2N3 B1451485 n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1185298-38-7

n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride

Cat. No. B1451485
CAS RN: 1185298-38-7
M. Wt: 260.16 g/mol
InChI Key: VOXTUGGGNPSTBL-UHFFFAOYSA-N
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Description

N-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine, also known as MPMP, is a synthetic compound belonging to the class of phenylmethanamines. It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus, which is a part of n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a specific example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine is represented by the empirical formula C11H13N3 . The SMILES string for this compound is CNCC1=CC=C (C=C1)N2C=CC=N2 .


Chemical Reactions Analysis

Pyrazoles, including n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized through various strategies and have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine is 187.24 g/mol . The InChI code for this compound is 1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11 (8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-Methyl-1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine and its derivatives are synthesized through various chemical reactions. For instance, a study reported the synthesis of a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a condensation reaction. This synthesis highlights the chemical reactivity and potential for creating diverse derivatives of N-Methyl-1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine (Becerra, Cobo, & Castillo, 2021).

Biological Activities

  • Some derivatives of N-Methyl-1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine have shown potential biological activities. For example, 3-Aryl-1-phenyl-1H-pyrazole derivatives have been studied for their inhibitory effects on acetylcholinesterase and monoamine oxidase, important targets in Alzheimer's disease treatment (Kumar et al., 2013).

Material Science Applications

  • In the field of material science, derivatives of N-Methyl-1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine have been used in the synthesis of metal complexes. A study explored the formation of Cobalt(II) complexes with different N-Methyl-1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine derivatives, demonstrating applications in catalysis and polymerization processes (Choi et al., 2015).

Antimicrobial and Antifungal Properties

  • Research has also focused on the antimicrobial and antifungal properties of various pyrazole derivatives. One study synthesized novel compounds containing the pyrazole moiety and tested their efficacy against several bacteria and fungi, showing potential for use in developing new antimicrobial agents (Rai et al., 2009).

properties

IUPAC Name

N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14;;/h2-8,12H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXTUGGGNPSTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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